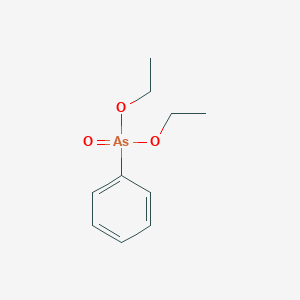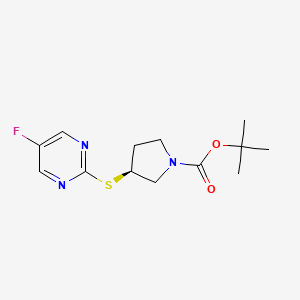
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is a compound of interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the chlorobenzyl moiety. One common method involves the reaction of (s)-3-amino-2-(2-chlorobenzyl)propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorobenzyl moiety to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The chlorobenzyl moiety can participate in various interactions, including hydrophobic interactions and π-π stacking, which are crucial in binding to biological targets.
相似化合物的比较
Similar Compounds
- Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2-iodobenzyl)propanoic acid
Uniqueness
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is unique due to the presence of the chlorobenzyl moiety, which imparts specific chemical properties such as reactivity towards nucleophiles and the ability to form specific interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and biologically active molecules.
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
(2S)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI 键 |
IUNCSGRILLTZRZ-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Cl)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


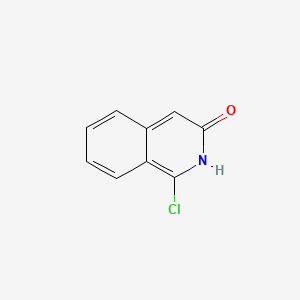
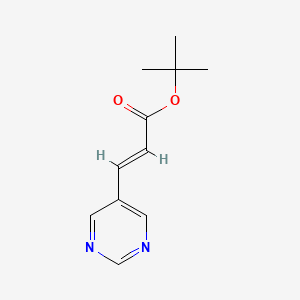
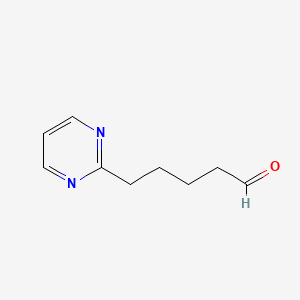


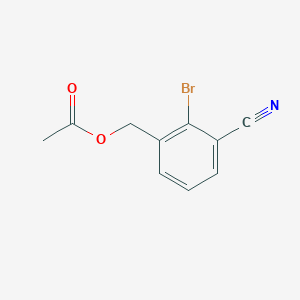

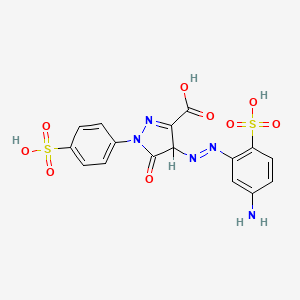
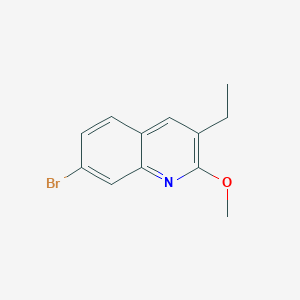
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
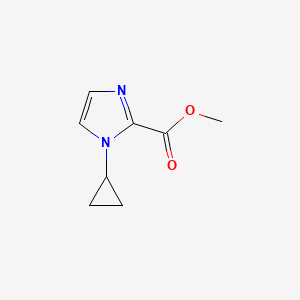
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
